molecular formula C6H9NO2 B2397038 L-homopropargylglycine CAS No. 942518-19-6; 98891-36-2

L-homopropargylglycine

Cat. No.: B2397038
CAS No.: 942518-19-6; 98891-36-2
M. Wt: 127.143
InChI Key: SCGJGNWMYSYORS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-homopropargylglycine is a non-proteinogenic amino acid characterized by the presence of a homopropargyl group attached to the alpha carbon of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: L-homopropargylglycine can be synthesized through several methods, with one common approach involving the alkylation of glycine derivatives. A typical synthetic route includes:

    Protection of the amino group: The amino group of glycine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Alkylation: The protected glycine is then alkylated with propargyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: L-homopropargylglycine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne can be reduced to form alkanes or alkenes.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles such as azides or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

L-homopropargylglycine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Incorporated into peptides and proteins to study protein function and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which L-homopropargylglycine exerts its effects is primarily through its incorporation into peptides and proteins, where it can influence protein structure and function. The homopropargyl group can participate in click chemistry reactions, facilitating the study of protein interactions and modifications. Molecular targets include enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

L-homopropargylglycine can be compared with other non-proteinogenic amino acids such as:

    L-azidohomoalanine: Similar in its ability to participate in click chemistry but contains an azide group instead of an alkyne.

    L-homopropargylalanine: Contains a homopropargyl group but differs in the side chain structure.

    L-homopropargylcysteine: Contains a thiol group, making it more reactive in certain biochemical applications.

Uniqueness: this compound is unique due to its homopropargyl group, which provides distinct reactivity and versatility in chemical and biological applications. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and molecular labeling studies.

Properties

IUPAC Name

(2S)-2-aminohex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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